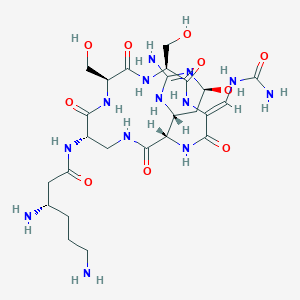

Viomycin

Description

This compound is a tuberactinomycin antibiotic that was used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin. These drugs bind RNA in bacterial ribosomes and inhibit protein synthesis. This compound was derived from the actinomycete Streptomyces puniceus.

This compound is a cyclic polypeptide isolated from Streptomyces puniceus that is used to treat tuberculosis. This compound acts by blocking bacterial ribosomal translocation.

This compound is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1982.

A strongly basic peptide, antibiotic complex from several strains of Streptomyces. It is allergenic and toxic to kidneys and the labyrinth. This compound is used in tuberculosis as several different salts and in combination with other agents.

See also: Capreomycin (related); this compound Sulfate (active moiety of).

Properties

IUPAC Name |

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFAIFRPOKBQRV-GHXCTMGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023741 | |

| Record name | Viomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32988-50-4 | |

| Record name | Viomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032988504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Viomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVU35998K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Viomycin from Streptomyces puniceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of Viomycin, a tuberactinomycin antibiotic produced by the actinomycete Streptomyces puniceus. This compound was a historically significant antibiotic in the treatment of tuberculosis. This document details the experimental protocols for the production and purification of this compound, summarizes key quantitative data, and provides a visualization of the biosynthetic pathway.

Introduction

This compound is a member of the tuberactinomycin family of antibiotics, which are nonribosomal peptides with potent activity against Mycobacterium tuberculosis.[1] It was the first of its class to be isolated and identified and saw clinical use before being largely replaced by the less toxic, structurally related capreomycin.[1] The tuberactinomycins, including this compound, exert their antibacterial effect by targeting bacterial ribosomes, binding to RNA, and disrupting protein synthesis.[1] The producing organism, Streptomyces puniceus, is a soil-dwelling bacterium.[2]

This guide serves as a technical resource for researchers in natural product discovery, microbiology, and drug development, providing detailed methodologies and insights into the production of this important antibiotic.

Discovery

The discovery of this compound was first reported in 1951 by A. C. Finlay and colleagues. Their work identified a new antibiotic with activity against Mycobacteria, isolated from a strain of Streptomyces puniceus.

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. The core of the this compound molecule is a cyclic pentapeptide assembled by a nonribosomal peptide synthetase (NRPS) system.[2] The gene cluster for this compound has been sequenced from Streptomyces sp. strain ATCC 11861, Streptomyces vinaceus, and Streptomyces lividans 1326.[2] It is proposed that the gene cluster spans approximately 36.3 kb of DNA and contains 20 open reading frames (ORFs) that are involved in the biosynthesis, regulation, and activation of this compound.[2] The cluster also includes the resistance gene vph.[2]

The NRPS machinery responsible for the synthesis of the pentapeptide core consists of four proteins: VioA, VioF, VioI, and VioG.[2] These enzymes condense and cyclize two molecules of L-2,3-diaminopropionate (L-Dap), two molecules of L-serine (L-Ser), and one molecule of (2S,3R)-capreomycidine (L-Cam).[2] Following cyclization, the VioJ enzyme catalyzes an α,β-desaturation.[2]

The regulation of antibiotic production in Streptomyces is a tightly controlled process, often involving pathway-specific regulatory genes located within the biosynthetic cluster. These regulators respond to various physiological and environmental signals to initiate the production of secondary metabolites like this compound.

This compound Biosynthetic and Regulatory Pathway

Caption: Proposed biosynthetic pathway of this compound highlighting the key enzymatic steps and regulatory control.

Experimental Protocols

The following sections provide detailed protocols for the fermentation of S. puniceus and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces puniceus

This protocol describes the submerged fermentation process for the production of this compound.

4.1.1. Media Composition

Table 1: this compound Production Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soy Flour | 15.0 |

| Corn Steep Liquor | 5.0 |

| CaCO₃ | 2.0 |

| (NH₄)₂SO₄ | 3.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| Trace Element Solution | 1.0 mL |

| pH | 7.0 - 7.2 (before sterilization) |

Trace Element Solution (g/L): FeSO₄·7H₂O (1.0), MnCl₂·4H₂O (1.0), ZnSO₄·7H₂O (1.0).

4.1.2. Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of S. puniceus spores or mycelial fragments into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 2 L production fermenter containing 1.5 L of this compound Production Medium with 5% (v/v) of the seed culture.

-

Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm. Control the pH at approximately 7.0.

-

Fermentation Duration: The typical fermentation time for this compound production is 5 to 7 days. Monitor the production of this compound using a suitable analytical method such as HPLC.

Isolation and Purification of this compound

This protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.

4.2.1. Experimental Workflow

Caption: Workflow for the isolation and purification of this compound from fermentation broth.

4.2.2. Purification Protocol

-

Cell Removal: At the end of the fermentation, harvest the broth and remove the mycelium by centrifugation at 8,000 x g for 20 minutes.

-

Cation Exchange Chromatography:

-

Adjust the pH of the supernatant to 7.0.

-

Load the supernatant onto a column packed with a strong cation exchange resin (e.g., Dowex 50W) pre-equilibrated with a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a linear gradient of ammonium hydroxide (e.g., 0 to 2 M).

-

-

Size Exclusion Chromatography:

-

Pool the fractions containing this compound from the cation exchange step and concentrate them under reduced pressure.

-

Apply the concentrated sample to a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water to desalt and further purify the this compound.

-

-

Lyophilization: Lyophilize the purified this compound fractions to obtain a stable powder.

Quantitative Data

The following tables summarize typical quantitative data for this compound production and purification. Note that these values can vary depending on the specific strain and fermentation conditions.

Table 2: Typical this compound Fermentation Yield

| Parameter | Value | Unit |

| Fermentation Volume | 10 | L |

| Fermentation Time | 7 | days |

| This compound Titer | 0.5 - 1.5 | g/L |

Table 3: this compound Purification Summary

| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Clarified Supernatant | 5000 | 10000 | 2 | 100 | 1 |

| Cation Exchange | 500 | 8000 | 16 | 80 | 8 |

| Size Exclusion | 50 | 7000 | 140 | 70 | 70 |

(Note: Specific activity units are arbitrary and for illustrative purposes.)

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Streptomyces puniceus. The detailed protocols for fermentation and purification, along with the summary of quantitative data and the biosynthetic pathway diagram, offer a valuable resource for researchers in the field of natural product drug discovery. Further optimization of fermentation conditions and strain improvement of S. puniceus could lead to enhanced yields of this historically important antibiotic.

References

Chemical structure and properties of the Viomycin peptide antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin is a potent peptide antibiotic belonging to the tuberactinomycin family, a class of drugs historically used as a second-line treatment for infections caused by Mycobacterium tuberculosis, including multidrug-resistant strains.[1] Produced by the actinomycete Streptomyces puniceus, this compound exerts its antimicrobial effect through the inhibition of bacterial protein synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antimicrobial properties, and the molecular mechanism of action of this compound. It also details experimental protocols for its analysis and evaluation, offering a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a cyclic hexapeptide with a complex structure that includes non-proteinogenic amino acids. Its chemical formula is C25H43N13O10, with a molecular weight of approximately 685.7 g/mol .[1] The structure of this compound is characterized by a 16-membered macrocyclic ring. The sulfate salt of this compound has a reported melting point of 266°C with decomposition.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C25H43N13O10 | [1] |

| Molecular Weight | 685.7 g/mol | [1] |

| Melting Point | 266°C (decomposes) (as sulfate salt) | [] |

| Solubility | Soluble in water |

Antimicrobial Properties and Mechanism of Action

This compound exhibits a narrow spectrum of activity, primarily targeting mycobacteria. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1]

Mechanism of Action: Inhibition of Ribosomal Translocation

This compound binds to the bacterial 70S ribosome at a critical interface between the small (30S) and large (50S) subunits.[3] This binding site involves helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[3][4] By binding to this site, this compound stabilizes the ribosome in a pre-translocation state, effectively blocking the movement of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome.[5][6] This stalling of the ribosome prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death.[5][6]

The binding of this compound to the ribosome is a competitive process with elongation factor G (EF-G), the enzyme that catalyzes the translocation step of protein synthesis.[5][6] The presence of a tRNA in the A-site of the ribosome enhances the stable binding of this compound.[5][6]

Figure 1. Mechanism of action of this compound.

Antimicrobial Spectrum

This compound is primarily active against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for susceptible strains are typically in the range of 0.5-2.0 µg/mL.[7]

Table 2: Antimicrobial Spectrum of this compound

| Organism | MIC Range (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis (susceptible strains) | 0.5 - 2.0 | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a general guideline for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials:

-

This compound sulfate powder

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Sterile 96-well microtiter plates

-

Mycobacterium tuberculosis H37Rv culture

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in sterile distilled water at a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:20 in fresh Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells (wells with no antibiotic).

-

Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Figure 2. Workflow for MIC determination.

Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of this compound on a mammalian cell line (e.g., Vero cells) using the MTT assay.

Materials:

-

This compound sulfate powder

-

Mammalian cell line (e.g., Vero cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with the mammalian cell line at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structural Analysis

The three-dimensional structure of this compound, both alone and in complex with the ribosome, has been elucidated using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography:

The crystal structure of this compound bound to the 70S ribosome has been determined at high resolution.[3] The general workflow for such an analysis involves:

-

Crystallization: Co-crystallization of this compound with purified 70S ribosomes, mRNA, and tRNA. This is typically achieved through vapor diffusion methods.[8]

-

Data Collection: Exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data.[8]

-

Structure Solution and Refinement: Processing the diffraction data to determine the electron density map and building the atomic model of the this compound-ribosome complex.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the solution structure of peptides like this compound and for studying its interactions with other molecules. A typical approach for this compound structural analysis would involve:

-

Sample Preparation: Dissolving a purified sample of this compound in a suitable deuterated solvent (e.g., D2O).

-

Data Acquisition: Acquiring a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as 1H, 13C, COSY, TOCSY, and NOESY experiments.

-

Spectral Assignment and Structure Calculation: Assigning the NMR signals to specific atoms in the this compound molecule and using the distance restraints from NOESY data to calculate the three-dimensional structure.[9]

This compound Biosynthesis

The biosynthesis of this compound is a complex process carried out by a non-ribosomal peptide synthetase (NRPS) system encoded by a gene cluster in Streptomyces puniceus.[10][11] The pathway involves the assembly of the peptide backbone from both proteinogenic and non-proteinogenic amino acid precursors, followed by cyclization and modifications.

Figure 3. Overview of this compound biosynthesis.

Conclusion

This compound remains an important antibiotic, particularly in the context of multidrug-resistant tuberculosis. Its unique mechanism of action, involving the specific targeting of the bacterial ribosome and inhibition of translocation, provides a clear rationale for its antimicrobial activity. The detailed understanding of its chemical structure and properties, coupled with established experimental protocols for its evaluation, serves as a solid foundation for further research. This includes the development of novel derivatives with improved efficacy and reduced toxicity, as well as the exploration of its potential against other bacterial pathogens. This technical guide provides a comprehensive resource for scientists and researchers dedicated to advancing the field of antibiotic drug discovery and development.

References

- 1. This compound | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The structures of the anti-tuberculosis antibiotics this compound and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural basis for inhibition of ribosomal translocation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of this compound inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of this compound inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the this compound Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Siege: A Technical Guide to Viomycin's Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Viomycin, a tuberactinomycin antibiotic, is a critical component in the arsenal against multidrug-resistant tuberculosis. Its efficacy stems from a multifaceted attack on the bacterial ribosome, the essential machinery of protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action. Through a synthesis of structural biology, kinetic, and biochemical data, we dissect how this compound disrupts ribosomal translocation and compromises translational fidelity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic development and the study of ribosomal function, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular events.

Introduction

The ribosome, a complex ribonucleoprotein machine, is a primary target for a diverse range of antibiotics. This compound, a cyclic polypeptide antibiotic, exerts its potent bactericidal effects by binding to the 70S ribosome and interfering with crucial steps in the translation elongation cycle[1][2]. Specifically, this compound has a dual mechanism of action: it is a potent inhibitor of ribosomal translocation and it induces misreading of the genetic code[2][3][4]. Understanding the precise molecular interactions and conformational changes induced by this compound is paramount for the development of novel antibiotics that can overcome emerging resistance mechanisms. This guide will provide a granular view of this compound's mechanism, supported by quantitative data and detailed methodologies.

The this compound Binding Site: A Bridge Between Subunits

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the binding site of this compound on the bacterial 70S ribosome. This compound lodges itself at a critical interface between the small (30S) and large (50S) ribosomal subunits, a region vital for the coordinated movements required during translation[5][6].

The primary binding pocket is formed by components of both ribosomal RNA (rRNA) and ribosomal proteins. Key interactions involve:

-

16S rRNA: Helix 44 (h44) of the 30S subunit.

-

23S rRNA: Helix 69 (H69) of the 50S subunit.

-

Ribosomal Protein: S12.

Notably, recent high-resolution cryo-EM studies have identified up to five distinct this compound binding sites on the E. coli 70S ribosome, with four of these being previously undescribed[7]. The primary and most well-characterized site (Vio1) is located at the intersubunit bridge B2a[7]. The other sites (Vio2-Vio5) are occupied in the rotated state of the ribosome, suggesting a mechanism for how this compound traps the ribosome in a translocation-incompetent conformation[7].

The binding of this compound is significantly enhanced by the presence of a tRNA molecule in the A-site[1][5]. This is because the binding site is partially occluded by the monitoring bases A1492 and A1493 of the 16S rRNA in the absence of an A-site tRNA[4][5]. The interaction of the A-site tRNA with the codon on the mRNA causes these bases to flip out, exposing the this compound binding pocket[4][5].

Inhibition of Translocation: A Molecular Ratchet Jammed

The primary mechanism of this compound's antibacterial activity is the potent inhibition of the translocation step of protein synthesis[1][2]. Translocation is a complex process catalyzed by Elongation Factor G (EF-G) that involves the movement of the mRNA and tRNAs through the ribosome. This compound effectively stalls the ribosome in a pre-translocation state[1][5].

Biochemical and single-molecule FRET studies have revealed that this compound traps the ribosome in a "hybrid" state of tRNA binding, where the acceptor ends of the tRNAs in the A and P sites have moved into the P and E sites of the large subunit, respectively, while their anticodon ends remain in the A and P sites of the small subunit[6][8]. This state is also characterized by a ratcheted conformation of the ribosome, involving the rotation of the 30S subunit relative to the 50S subunit[7][8]. By stabilizing this intermediate state, this compound prevents the completion of translocation, thus halting protein synthesis[8].

The following diagram illustrates the inhibitory effect of this compound on the translocation cycle:

Compromising Translational Fidelity: A Double-Edged Sword

In addition to blocking translocation, this compound also compromises the fidelity of protein synthesis by inducing misreading of the mRNA code[2][4]. This occurs because this compound's binding to the ribosome stabilizes the flipped-out conformation of the monitoring bases A1492 and A1493 in the 16S rRNA[4][5]. These bases are crucial for ensuring the correct Watson-Crick pairing between the codon on the mRNA and the anticodon of the incoming aminoacyl-tRNA.

By locking these bases in their active conformation, this compound lowers the free energy barrier for the accommodation of near-cognate and non-cognate tRNAs, leading to an increased rate of amino acid misincorporation[4].

The diagram below illustrates the impact of this compound on tRNA selection:

Quantitative Analysis of this compound's Inhibitory Action

Kinetic studies have provided valuable quantitative data on the inhibitory effects of this compound. These data are crucial for understanding the potency of the antibiotic and for the development of kinetic models of its action.

Inhibition of Translocation

The inhibitory effect of this compound on translocation is concentration-dependent. The IC50 values, which represent the concentration of this compound required to reduce the rate of an activity by half, are in the nanomolar range, highlighting its potency.

| Parameter | Condition | Value | Reference |

| IC50 for Translocation Inhibition | 2.5 µM EF-G | 5 nM | [5] |

| 5 µM EF-G | 6 nM | [5] | |

| 10 µM EF-G | 9 nM | [5] | |

| Residence Time on Stalled Complex | - | ~45 s | [1][5] |

| Dissociation Constant (Kd) from 70S with empty A-site | - | ~20 µM | [5] |

| Dissociation Constant (Kd) from 70S with A-site tRNA | - | << 1 µM | [5] |

Effect on Translational Fidelity

This compound dramatically increases the kinetic efficiency (kcat/KM) of dipeptide formation with near-cognate codons, while having a negligible effect on cognate codons.

| Parameter | Codon in A-site | This compound Concentration | kcat/KM (µM⁻¹s⁻¹) | Reference |

| Dipeptide Formation | Cognate (UUC) | 0 µM | 38.3 ± 0.7 | [4] |

| Cognate (UUC) | 1 mM | ~38 | [4] | |

| Near-cognate (CUC) | 0 µM | 0.0005 ± 0.00004 | [4] | |

| Near-cognate (CUC) | 1 mM | 9.4 ± 0.8 | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular mechanism of this compound action.

In Vitro Translation Assay

Objective: To measure the inhibitory effect of this compound on protein synthesis.

Principle: A cell-free system containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template) is used to synthesize a reporter protein (e.g., luciferase). The amount of protein produced is quantified, and the inhibitory effect of this compound is determined by comparing the protein yield in the presence and absence of the antibiotic.

Methodology:

-

Preparation of the Reaction Mixture: A master mix is prepared containing an E. coli S30 extract, amino acids, an energy regenerating system (ATP, GTP), and a DNA template encoding a reporter gene under the control of a bacterial promoter.

-

Addition of this compound: A range of this compound concentrations are added to the reaction mixtures. A control reaction without this compound is also prepared.

-

Incubation: The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation.

-

Quantification of Protein Synthesis: The amount of synthesized reporter protein is measured. For luciferase, a luminometer is used to measure the light output after the addition of luciferin substrate.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow for an in vitro translation assay:

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the ribosome in complex with this compound.

Principle: A purified solution of ribosome-viomycin complexes is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles in different orientations are collected and computationally processed to reconstruct a high-resolution 3D map of the complex.

Methodology:

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: A small volume of the ribosome-viomycin complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

Data Collection: The frozen grids are loaded into a cryo-electron microscope, and a large dataset of images is collected automatically.

-

Image Processing: The raw images are corrected for motion and contrast transfer function. Individual particle images are picked and classified to remove damaged or aggregated particles.

-

3D Reconstruction and Model Building: The classified particle images are used to generate an initial 3D model, which is then refined to high resolution. An atomic model of the ribosome-viomycin complex is then built into the resulting cryo-EM density map.

X-ray Crystallography

Objective: To obtain an atomic-resolution structure of the ribosome-viomycin complex.

Principle: Highly purified and concentrated ribosome-viomycin complexes are crystallized. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. The diffraction data are used to calculate an electron density map, into which an atomic model of the complex is built and refined.

Methodology:

-

Crystallization: The ribosome-viomycin complex is mixed with a precipitant solution under controlled conditions to induce the formation of well-ordered crystals. This is often done using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: The crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The phases of the diffraction data are determined using methods such as molecular replacement. An electron density map is calculated, and an atomic model is built and refined against the experimental data.

Conclusion and Future Directions

This compound's intricate mechanism of action, involving the dual inhibition of translocation and the corruption of translational fidelity, underscores the sophisticated strategies employed by natural antibiotics to neutralize bacterial protein synthesis. The structural and kinetic data presented in this guide provide a solid foundation for understanding these processes at a molecular level.

Future research should focus on several key areas:

-

Elucidating the role of the newly identified this compound binding sites: Understanding how these additional sites contribute to the overall inhibitory mechanism could reveal new avenues for antibiotic design.

-

Investigating the mechanisms of this compound resistance: A deeper understanding of how bacteria evolve resistance to this compound is crucial for developing strategies to circumvent it.

-

Structure-guided design of novel tuberactinomycin analogs: The detailed structural information now available can be leveraged to design new derivatives of this compound with improved efficacy and reduced toxicity.

By continuing to unravel the complexities of this compound's interaction with the ribosome, the scientific community can pave the way for the development of the next generation of antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

- 1. Molecular mechanism of this compound inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of error induction by the antibiotic this compound provides insight into the fidelity mechanism of translation | eLife [elifesciences.org]

- 3. pnas.org [pnas.org]

- 4. The mechanism of error induction by the antibiotic this compound provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of this compound inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structures of the anti-tuberculosis antibiotics this compound and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structural basis for inhibition of ribosomal translocation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antibiotic this compound traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Viomycin's Role in Inhibiting Prokaryotic Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viomycin, a tuberactinomycin antibiotic, is a potent inhibitor of prokaryotic protein synthesis, playing a critical role in the treatment of multidrug-resistant tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory action. It details the antibiotic's binding site on the 70S ribosome, its profound effects on the translocation step of elongation, and its influence on translational fidelity. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's function, and utilizes visualizations to illustrate complex molecular interactions and experimental workflows. The information presented herein is intended to support further research and development of novel antimicrobial agents targeting the bacterial ribosome.

Introduction

The bacterial ribosome is a primary target for a multitude of antibiotics. Understanding the precise mechanisms by which these molecules disrupt protein synthesis is paramount for overcoming the growing challenge of antibiotic resistance. This compound, a cyclic polypeptide antibiotic, has long been recognized for its efficacy against Mycobacterium tuberculosis. Its unique mode of action, which involves stalling the ribosome in a specific conformational state, offers valuable insights into the intricate dynamics of translation and presents opportunities for the design of new, more effective therapeutics. This guide delves into the core aspects of this compound's interaction with the prokaryotic translational machinery.

Mechanism of Action

This compound exerts its inhibitory effects by binding to a specific site on the 70S ribosome and interfering with the elongation phase of protein synthesis, primarily by inhibiting translocation.[1][2]

The this compound Binding Site

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site of this compound on the bacterial ribosome.[3][4] this compound binds at the interface of the small (30S) and large (50S) ribosomal subunits, in a pocket formed by helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[3][4] This strategic location is adjacent to the A site, where incoming aminoacyl-tRNAs are delivered.

Key ribosomal residues involved in the interaction include nucleotides A1492 and A1493 of the 16S rRNA, which are crucial for decoding the mRNA codon.[5] this compound's binding locks these "monitoring bases" in a flipped-out conformation, a state they normally adopt when a cognate tRNA is in the A site.[3]

Inhibition of Translocation

The primary mechanism of this compound's action is the inhibition of the translocation of tRNAs and mRNA along the ribosome, a critical step in peptide chain elongation catalyzed by Elongation Factor G (EF-G).[1][2] this compound achieves this by:

-

Stabilizing A-site tRNA: this compound significantly increases the affinity of peptidyl-tRNA for the A site, effectively trapping it in the pre-translocation state.[6]

-

Trapping a Rotated Ribosomal State: this compound binding stabilizes the ribosome in a "ratcheted" or rotated conformation, an intermediate state of translocation.[7][8] This conformation is characterized by the tRNAs occupying hybrid A/P and P/E states.[8] By locking the ribosome in this intermediate state, this compound prevents the conformational changes necessary for the completion of translocation.[7]

-

Competition with EF-G: this compound and EF-G compete for binding to the pre-translocation ribosome.[1] The probability of inhibition by this compound is dependent on the relative concentrations of the antibiotic and EF-G.[1] Once bound, this compound-stalled ribosomes can still bind EF-G, leading to futile cycles of GTP hydrolysis without productive translocation.[1]

Effects on Translational Fidelity

Beyond its primary role in translocation inhibition, this compound also impacts the accuracy of protein synthesis. By locking the monitoring bases A1492 and A1493 in their active, flipped-out conformation, this compound effectively bypasses a key step in tRNA selection.[3] This leads to an increase in the misreading of near-cognate codons, thereby reducing translational fidelity.[3][9] This effect, however, is considered secondary to translocation inhibition as the primary cause of cell growth inhibition.[3]

Quantitative Data

The following tables summarize key quantitative data related to this compound's inhibitory activity.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 (Protein Synthesis) | E. coli in vitro translation system | 0.6 µM | [10] (from initial search) |

| IC50 (Translocation) | E. coli ribosomes (2.5 µM EF-G) | 5 nM | [1] |

| E. coli ribosomes (5 µM EF-G) | 6 nM | [1] | |

| E. coli ribosomes (10 µM EF-G) | 9 nM | [1] |

Table 1: Inhibitory Concentrations (IC50) of this compound.

| Parameter | Condition | Value | Reference(s) |

| Dissociation Constant (Kd) | 70S ribosomes with empty A site | ~20 µM | [1] |

| 70S ribosomes with peptidyl-tRNA in A site | << 1 µM | [1] | |

| Dissociation Rate Constant (koff) | From EF-G-bound ribosome | 0.022 s-1 | [1] |

| Residence Time | On EF-G-bound ribosome | ~45 s | [1] |

Table 2: Binding Affinity and Kinetic Parameters of this compound.

| Parameter | Codon | Fold Reduction in Accuracy | Reference(s) |

| Translational Accuracy | Near-cognate CUC (vs. cognate UUC) | ~21,000-fold (at 1 mM this compound) | [3][9] |

Table 3: Effect of this compound on Translational Fidelity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound action.

In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis by this compound in a reconstituted cell-free translation system.

Materials:

-

Purified 70S ribosomes from E. coli

-

Initiation Factors (IF1, IF2, IF3)

-

Elongation Factors (EF-Tu, EF-Ts, EF-G)

-

Aminoacyl-tRNA synthetases

-

tRNA mixture

-

mRNA template (e.g., encoding a reporter protein like luciferase or GFP)

-

Amino acid mixture

-

ATP and GTP

-

This compound stock solution

-

Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

Scintillation fluid or luminometer/fluorometer

Protocol:

-

Reaction Setup: Prepare a master mix containing all components for the in vitro translation reaction except for the mRNA and this compound.

-

This compound Dilutions: Prepare a serial dilution of this compound in the reaction buffer.

-

Initiation: Pre-incubate the 70S ribosomes, mRNA, and fMet-tRNAfMet with IFs and GTP to form the 70S initiation complex.

-

Elongation Inhibition: Add varying concentrations of this compound to the initiated complexes, followed by the addition of the elongation master mix (containing EF-Tu, EF-G, aminoacyl-tRNAs, and GTP).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Quantification:

-

Radiolabeling: If using a radiolabeled amino acid (e.g., [35S]-methionine), stop the reaction by adding a strong acid (e.g., trichloroacetic acid), collect the precipitated protein on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Protein: If using a reporter protein, measure the luminescence or fluorescence signal according to the reporter's specific protocol.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the dose-response curve.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to determine the binding affinity (Kd) of this compound to the ribosome.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., [3H]-viomycin) or a competitive binding setup with a known radiolabeled ligand.

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation fluid and counter

Protocol:

-

Binding Reactions: Set up a series of binding reactions in microcentrifuge tubes. Each reaction should contain a fixed concentration of 70S ribosomes and varying concentrations of radiolabeled this compound. Include a control with no ribosomes to determine non-specific binding.

-

Incubation: Incubate the reactions at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Quickly filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and any bound radiolabeled this compound will be retained on the filter, while unbound this compound will pass through.

-

Washing: Wash the filters with a small volume of cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radiolabeled this compound concentration. Fit the data to a saturation binding curve to determine the Kd.

Quench-Flow Kinetics Assay

This technique allows for the measurement of rapid kinetic events in translation, such as the rate of peptide bond formation or translocation, in the presence of this compound.

Materials:

-

Quench-flow instrument

-

Purified 70S initiation complexes (ribosome, mRNA, f-[3H]Met-tRNAfMet in the P site)

-

Ternary complex (EF-Tu-GTP-aminoacyl-tRNA)

-

EF-G and GTP

-

This compound

-

Quenching solution (e.g., formic acid or KOH)

-

HPLC system for peptide analysis

Protocol:

-

Reactant Loading: Load the syringes of the quench-flow instrument with the different reactants. For example, syringe 1 with the 70S initiation complex, and syringe 2 with the ternary complex, EF-G, GTP, and this compound.

-

Rapid Mixing: The instrument rapidly mixes the contents of the syringes, initiating the reaction.

-

Time-course Quenching: After a defined, short incubation time (milliseconds to seconds), the reaction is quenched by mixing with the quenching solution from a third syringe.

-

Product Analysis: A series of reactions are performed with varying incubation times. The quenched samples are then analyzed, for example, by HPLC to separate and quantify the di- or tri-peptides formed.

-

Data Analysis: Plot the amount of product formed over time. The data can be fitted to kinetic models to determine rate constants for specific steps of translation and how they are affected by this compound.[1]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to visualize the structure of the ribosome-viomycin complex at near-atomic resolution.

Materials:

-

Purified 70S ribosomes in a pre-translocation state (with mRNA and tRNAs)

-

This compound

-

Cryo-EM grids (e.g., copper grids with a holey carbon film)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

-

Transmission electron microscope equipped with a cryo-stage and a direct electron detector

Protocol:

-

Complex Formation: Incubate the purified 70S pre-translocation complexes with an excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-viomycin complex solution to a glow-discharged cryo-EM grid.

-

Blotting and Plunge-Freezing: The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.

-

Data Collection: The vitrified grid is transferred to the cryo-electron microscope. A large number of images (micrographs) of the frozen-hydrated particles are collected automatically.

-

Image Processing and 3D Reconstruction: The collected images are processed using specialized software to pick individual ribosome particles, classify them into different conformational states, and reconstruct a high-resolution 3D density map of the ribosome-viomycin complex.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to provide detailed insights into the molecular interactions between this compound and the ribosome.[4]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and experimental workflows.

Caption: Mechanism of this compound-mediated inhibition of translocation.

Caption: this compound's effect on translational fidelity.

Caption: Experimental workflow for a quench-flow kinetics assay.

Conclusion

This compound's intricate mechanism of inhibiting prokaryotic protein synthesis serves as a paradigm for understanding antibiotic-ribosome interactions. By precisely targeting the ribosomal translocation process and influencing translational fidelity, this compound effectively halts bacterial growth. The detailed molecular insights and experimental methodologies presented in this guide are intended to empower researchers in the fields of microbiology, structural biology, and drug discovery. A continued, deep understanding of the mechanisms of action of existing antibiotics like this compound is essential for the rational design of new antimicrobial agents that can combat the ever-evolving landscape of antibiotic resistance.

References

- 1. Molecular mechanism of this compound inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of this compound inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of error induction by the antibiotic this compound provides insight into the fidelity mechanism of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural basis for inhibition of ribosomal translocation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound does not stimulate the dissociation of peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antibiotic this compound traps the ribosome in an intermediate state of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Biosynthesis of Viomycin in Streptomyces Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Viomycin is a tuberactinomycin antibiotic with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Produced by various Streptomyces species, its unique cyclic peptide structure and mechanism of action make it a subject of significant interest for both academic research and the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved. It includes quantitative data on enzyme kinetics, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate the complex biological processes. This document is intended to serve as a core resource for professionals engaged in the study and manipulation of this important biosynthetic pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and sequenced in several Streptomyces species, including Streptomyces sp. ATCC 11861 and Streptomyces vinaceus.[1] The this compound biosynthetic gene cluster spans approximately 36.3 kb and contains 20 open reading frames (ORFs).[1] These genes encode all the necessary proteins for precursor synthesis, nonribosomal peptide assembly, post-modification, regulation, and self-resistance.

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster

| Gene | Proposed Function |

| vioA | Nonribosomal peptide synthetase (NRPS) |

| vioB | L-2,3-diaminopropionate (L-DAP) synthase |

| vioC | L-arginine hydroxylase |

| vioD | Capreomycidine synthase |

| vioE | Putative transporter |

| vioF | NRPS |

| vioG | NRPS |

| vioH | Type II thioesterase |

| vioI | NRPS |

| vioJ | Desaturase |

| vioK | Ornithine cyclodeaminase |

| vioL | Carbamoyltransferase |

| vioM | β-lysine ligase |

| vioN | MbtH-like protein |

| vioO | β-lysine synthase component |

| vioP | Lysine 2,3-aminomutase |

| vioQ | Hydroxylase |

| vioR | Transcriptional regulator |

| vioS | This compound phosphotransferase-related protein |

| vioT | Transcriptional regulator |

| vph | This compound phosphotransferase (resistance) |

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: 1) synthesis of non-proteinogenic amino acid precursors, 2) assembly of the cyclic pentapeptide core by nonribosomal peptide synthetases (NRPSs), and 3) post-modification of the cyclic peptide core.

Synthesis of Precursors

The this compound structure incorporates several non-proteinogenic amino acids, the biosynthesis of which is encoded within the gene cluster.

-

L-2,3-diaminopropionate (L-DAP): Synthesized from L-serine.

-

β-ureidodehydroalanine: Derived from L-DAP through the action of the carbamoyltransferase VioL.

-

(2S,3R)-capreomycidine: Formed from L-arginine via hydroxylation by VioC and subsequent cyclization catalyzed by VioD.

-

β-lysine: Produced from L-lysine by the lysine 2,3-aminomutase, VioP.

NRPS Assembly of the Cyclic Pentapeptide Core

The cyclic pentapeptide core of this compound is assembled by a multi-enzyme NRPS complex comprising VioA, VioF, VioG, and VioI. These enzymes activate and tether the amino acid precursors as thioesters and catalyze peptide bond formation in a sequential manner. The order of modules in the NRPS machinery does not follow a simple linear arrangement, a notable feature of this compound biosynthesis.

Post-Modification Steps

Following the assembly and cyclization of the pentapeptide core, several modifications are introduced to yield the mature this compound molecule:

-

Desaturation: VioJ catalyzes a desaturation reaction within the cyclic core.

-

Hydroxylation: The hydroxylase VioQ modifies the capreomycidine residue.

-

Acylation: A β-lysine tail is attached to the cyclic core, a reaction involving VioM and VioO.

Caption: The biosynthetic pathway of this compound, from precursor synthesis to the final modified antibiotic.

Quantitative Data

Precise quantitative data is crucial for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering efforts.

Table 2: Kinetic Parameters of VioC from Streptomyces vinaceus

| Substrate | Apparent KM (mM) | kcat (min-1) | kcat/KM (min-1mM-1) |

| L-arginine | 3.40 ± 0.45 | 2611 ± 196 | 767 ± 183 |

| L-homo-arginine | - | - | 118 ± 47.1 |

| L-canavanine | - | - | 63.3 ± 17 |

| Data from reference[2] |

Table 3: Impact of Gene Deletion on this compound Production in Streptomyces lividans (Heterologous Host)

| Deleted Gene | Resulting Product(s) | Relative Production Level |

| vioQ | Non-hydroxylated this compound derivatives | Significant production |

| vioP | Des-β-lysine-viomycin (Tuberactinamine A) | Significant production |

| vioL | Acetylated this compound derivatives (carbamoyl replaced) | Very low levels |

| Data compiled from reference[1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the this compound biosynthesis pathway.

Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

This protocol describes the transfer and expression of the this compound gene cluster in a heterologous host, S. lividans, which is often used for its genetic tractability and ability to produce secondary metabolites.

-

Vector Construction: The this compound gene cluster, typically housed on a cosmid, is modified in E. coli to include elements necessary for intergeneric conjugation and integration into the Streptomyces genome (e.g., an origin of transfer oriT and an integration cassette like φC31).

-

Intergeneric Conjugation: The engineered cosmid is transferred from the E. coli donor strain to the S. lividans recipient strain via conjugation on a suitable agar medium (e.g., ISP4).

-

Selection of Exconjugants: Exconjugants are selected by overlaying the conjugation plates with antibiotics to which the donor E. coli is sensitive and the recipient S. lividans carrying the integrated cosmid is resistant.

-

Cultivation for this compound Production: Positive exconjugants are cultured in a this compound production medium for an extended period (e.g., 7-10 days).

-

Extraction and Analysis: The culture supernatant is harvested, and this compound and its derivatives are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Caption: A generalized workflow for the heterologous expression of the this compound gene cluster.

Gene Knockout in Streptomyces using CRISPR-Cas9

CRISPR-Cas9 mediated gene editing has become a powerful tool for functional genomics in Streptomyces.

-

Design of gRNA: A specific guide RNA (gRNA) is designed to target the gene of interest within the this compound cluster.

-

Construction of the CRISPR-Cas9 Plasmid: The gRNA sequence is cloned into a Streptomyces-compatible CRISPR-Cas9 plasmid, which also contains the Cas9 nuclease gene and a template for homologous recombination to repair the double-strand break.

-

Transformation into Streptomyces: The CRISPR-Cas9 plasmid is introduced into the this compound-producing Streptomyces strain via protoplast transformation or conjugation.

-

Selection and Screening of Mutants: Transformants are selected, and successful gene knockouts are identified by PCR screening and subsequent sequencing of the target locus.

-

Phenotypic Analysis: The mutant strain is cultivated, and the production of this compound or its intermediates is analyzed by HPLC and MS to determine the function of the knocked-out gene.

In Vitro ATP-PPi Exchange Assay for NRPS A-Domain Substrate Specificity

This assay is used to determine the amino acid substrate specificity of the adenylation (A) domains of the NRPS enzymes.

-

Protein Expression and Purification: The NRPS A-domain of interest (e.g., from VioF) is overexpressed in E. coli and purified.

-

Assay Reaction: The purified enzyme is incubated in a reaction mixture containing an amino acid substrate, ATP, MgCl₂, and radiolabeled pyrophosphate ([³²P]PPi).

-

Detection of [³²P]ATP: If the A-domain activates the amino acid, it will catalyze the exchange of [³²P]PPi into ATP. The amount of [³²P]ATP formed is quantified by separating it from unincorporated [³²P]PPi and measuring the radioactivity.

-

Substrate Profiling: The assay is performed with a panel of different amino acids to determine the substrate preference of the A-domain.

Purification of this compound from Culture Broth

A general protocol for the purification of this compound is as follows:

-

Culture Preparation: A this compound-producing Streptomyces strain is grown in a suitable production medium.

-

Harvesting: The culture is centrifuged to separate the mycelium from the supernatant.

-

Initial Purification: The supernatant is subjected to cation exchange chromatography.

-

Further Purification: The this compound-containing fractions are further purified using size-exclusion chromatography.

-

Final Polishing: The final purification step is typically performed using reverse-phase HPLC, and the purity is confirmed by analytical HPLC and MS.

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces is a complex and fascinating process involving a unique set of enzymatic reactions. A thorough understanding of this pathway is essential for the rational design and engineering of novel this compound analogs with improved therapeutic properties. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the intricacies of this compound biosynthesis. Future work in this area will likely focus on the detailed characterization of all the biosynthetic enzymes, the elucidation of the regulatory networks controlling the expression of the gene cluster, and the application of synthetic biology approaches to generate a diverse library of this compound derivatives for drug discovery.

References

The Tuberactinomycin Family of Antibiotics: A Technical Guide to Viomycin and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tuberactinomycin family of antibiotics represents a critical class of natural products known for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These non-ribosomally synthesized cyclic peptides have historically served as vital second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Viomycin, the first member of this family to be discovered, has been instrumental in both clinical applications and in advancing our understanding of bacterial protein synthesis.[1] This guide provides a comprehensive technical overview of the tuberactinomycin family, with a detailed focus on this compound's structure, mechanism of action, biosynthesis, and its relationship to other members of the family.

The Tuberactinomycin Family: Structure and Members

The tuberactinomycins are characterized by a conserved cyclic pentapeptide core, which is assembled by non-ribosomal peptide synthetases (NRPS).[1][4] This core structure is then subjected to a series of post-synthesis modifications, resulting in the various members of the family.[1] Key members of the tuberactinomycin family include:

-

This compound (Tuberactinomycin B): Isolated from Streptomyces puniceus, it is one of the most well-studied members of the family.[1]

-

Capreomycin: A closely related antibiotic also used in the treatment of TB, it exists as a mixture of four isoforms (IA, IB, IIA, and IIB).[5]

-

Enthis compound (Tuberactinomycin N): Another naturally occurring tuberactinomycin with anti-mycobacterial activity.[1]

-

Tuberactinomycin A and O: Other members of the family with variations in their side-chain modifications.[1]

The structural diversity within the family arises from modifications at specific positions on the pentapeptide core, which influence their biological activity and pharmacokinetic properties.[1]

This compound: A Detailed Profile

Structure and Physicochemical Properties

This compound is a strongly basic, water-soluble polypeptide antibiotic. Its chemical formula is C25H43N13O10, with a molar mass of 685.700 g·mol−1. The complex cyclic structure contains several non-proteinogenic amino acids, which are crucial for its biological function.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in prokaryotes.[1][5] It binds to the 70S ribosome at the interface between the small (30S) and large (50S) subunits.[5] Specifically, it interacts with helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[5][6] This binding event stabilizes the pre-translocation state of the ribosome, effectively locking the tRNA in the A-site and preventing the translocation step of elongation.[5] This leads to a cessation of polypeptide chain elongation and ultimately, bacterial cell death.

dot

Caption: this compound's mechanism of action on the bacterial ribosome.

Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a ~36.3 kb gene cluster containing 20 open reading frames (ORFs).[1] This cluster encodes the enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors, the assembly of the pentapeptide core via a non-ribosomal peptide synthetase (NRPS) system, and subsequent modifications such as hydroxylation and acylation.[1][7] The NRPS machinery involved in this compound synthesis includes the proteins VioA, VioF, VioI, and VioG.[4]

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis can arise through several mechanisms. The most common is mutations in the rrs gene, which encodes the 16S rRNA, a direct target of the drug.[8][9] Mutations in the tlyA gene, which is responsible for the 2'-O-methylation of specific nucleotides in the 16S and 23S rRNA, can also confer resistance to both this compound and capreomycin.[8]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MICs of this compound and capreomycin against various strains of Mycobacterium tuberculosis.

| Antibiotic | Strain | MIC (µg/mL) | Reference(s) |

| This compound | M. tuberculosis H37Rv (Wild-Type) | ≤10 | [8] |

| This compound | M. tuberculosis (tlyA mutant) | 20 | [10] |

| This compound | M. tuberculosis (rrs C1402T mutant) | 10 | [8][10] |

| This compound | M. tuberculosis (rrs A1401G mutant) | 40 | [10] |

| Capreomycin | M. tuberculosis H37Rv (Wild-Type) | 2 - 4 | [1][11] |

| Capreomycin | M. tuberculosis (Wild-Type) | 2.5 | [12] |

| Capreomycin | M. tuberculosis (rrs C1402T mutant) | 160 | [8] |

| Capreomycin | M. tuberculosis (rrs A1401G mutant) | >160 | [10] |

Toxicity Data

This compound exhibits significant dose-related toxicity, which has limited its clinical use.

| Toxicity Type | Observation | Reference(s) |

| Ototoxicity | Can cause irreversible hearing loss and vestibular dysfunction. The ototoxic effects are potentiated by co-administration with loop-inhibiting diuretics like ethacrynic acid. | [13][14][15] |

| Nephrotoxicity | Can lead to renal tubular damage, resulting in impaired kidney function. This is a common adverse effect of aminoglycoside and polypeptide antibiotics. | [14][15] |

| Acute Toxicity (LD50) | Rat (Intravenous): 340 mg/kgRat (Intramuscular): 1300 mg/kgMouse (Oral): >7500 mg/kg | [16] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria that grow aerobically.[4][17][18]

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplementation may be required.[19][20]

-

Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

-

Bacterial Inoculum: Culture the Mycobacterium tuberculosis strain in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.

2. Assay Procedure:

-

Add 100 µL of CAMHB to all wells of the microtiter plate.

-

Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration gradient typically ranging from 64 µg/mL to 0.125 µg/mL.

-

The eleventh well in each row serves as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

-

Add 10 µL of the prepared bacterial inoculum to each well from 1 to 11.

-

Seal the plates and incubate at 37°C for 18-24 hours. For M. tuberculosis, incubation times will be significantly longer (e.g., 7-21 days).

3. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is determined by visual inspection for turbidity or by using a spectrophotometric plate reader.

dot

Caption: Experimental workflow for MIC determination.

Protocol 2: In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.[21][22][23][24][25]

1. Preparation of Materials:

-

IVT Kit: Use a commercially available prokaryotic (e.g., E. coli S30 extract) IVT kit.

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a prokaryotic promoter.

-

Antibiotic Solutions: Prepare serial dilutions of this compound in nuclease-free water.

-

Detection Reagents: Substrate for the reporter enzyme (e.g., luciferin for luciferase).

2. Assay Procedure:

-

Set up the IVT reactions in microcentrifuge tubes or a microplate according to the manufacturer's instructions. Each reaction should contain the S30 extract, reaction buffer, amino acid mix, and the reporter plasmid.

-

Add the desired concentrations of this compound or a control antibiotic to the reactions. Include a no-antibiotic control.

-

Incubate the reactions at the recommended temperature (usually 37°C) for the specified time (e.g., 1-2 hours).

-

Stop the reactions and measure the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.

3. Interpretation of Results:

-

Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis).

Logical Relationships

dot

Caption: The tuberactinomycin family and this compound's place within it.

Conclusion

The tuberactinomycin family of antibiotics, with this compound as a prominent member, continues to be of significant interest in the field of infectious disease research. Their unique mechanism of action, targeting a critical step in bacterial protein synthesis, provides a valuable scaffold for the development of new anti-tubercular agents. A thorough understanding of their structure, biosynthesis, and mechanisms of resistance is essential for overcoming the challenges posed by drug-resistant Mycobacterium tuberculosis. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of this important class of antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 3. Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. The structures of the anti-tuberculosis antibiotics this compound and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations into this compound Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and this compound in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Capreomycin - Wikipedia [en.wikipedia.org]

- 13. The ototoxic interaction of this compound, capreomycin and polymyxin B with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nephrotoxicity and ototoxic symptoms of injectable second-line anti-tubercular drugs among patients treated for MDR-TB in Ethiopia: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RTECS NUMBER-ZA3960000-Chemical Toxicity Database [drugfuture.com]